Product packaging for 1-N-Dodecyl-2-phenylbenzimidazole(Cat. No.:)

1-N-Dodecyl-2-phenylbenzimidazole

Cat. No.: B13810333
M. Wt: 362.5 g/mol
InChI Key: TUYUDXFOYHYVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzimidazole (B57391) Core in Advanced Chemical Research

The benzimidazole scaffold, a bicyclic aromatic heterocycle consisting of a fusion between benzene (B151609) and imidazole (B134444) rings, is a cornerstone in modern chemical research. japsonline.comresearchgate.netresearchgate.net Its unique structural and electronic properties have led to its classification as a "privileged scaffold," meaning it can bind to a wide range of biological targets. researchgate.net The electron-rich nitrogen atoms in the imidazole ring can readily accept or donate protons, allowing for the formation of diverse weak interactions with various therapeutic targets. researchgate.net This versatility has resulted in a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netontosight.ai Beyond medicinal chemistry, the benzimidazole core is integral to materials science, where its derivatives are investigated as corrosion inhibitors, organic light-emitting diode (OLED) components, and ligands in coordination chemistry. researchgate.netuestc.edu.cn The stability of the benzimidazole ring to acids, bases, and reduction further enhances its utility as a building block in the synthesis of complex molecules. researchgate.net

Role of N-Alkylation and Phenyl Substitution in Modulating Chemical Behavior and Applications

The introduction of substituents at the N-1 and C-2 positions of the benzimidazole ring is a key strategy for fine-tuning its chemical and physical properties. nih.gov N-alkylation, the attachment of an alkyl chain to one of the nitrogen atoms, significantly impacts the molecule's lipophilicity, solubility, and steric hindrance. nih.govsigmaaldrich.com The length and nature of the alkyl chain can influence how the molecule interacts with biological membranes or surfaces. sigmaaldrich.com For instance, long alkyl chains can enhance the surfactant properties of the molecule, making it a candidate for applications such as corrosion inhibition where surface adsorption is crucial. researchgate.net

Research Rationale for Investigating 1-N-Dodecyl-2-phenylbenzimidazole

The investigation into this compound is driven by the unique combination of its constituent parts. The long N-dodecyl chain imparts significant hydrophobic character to the molecule, suggesting potential applications where surface activity and water repellency are desired. A primary area of interest for such long-chain N-alkylated benzimidazoles is in the field of corrosion inhibition. researchgate.net These molecules can adsorb onto metal surfaces, forming a protective hydrophobic layer that prevents contact with corrosive agents in acidic environments. researchgate.netelectrochemsci.orgnih.gov The benzimidazole ring itself, with its heteroatoms, can coordinate with the metal surface, while the long alkyl chain provides a dense, water-repellent barrier. researchgate.net

Furthermore, the 2-phenylbenzimidazole (B57529) moiety is known for its photophysical properties and has been studied for its potential use in sunscreens and as a photosensitizer. researchgate.net The dodecyl chain could modulate these properties by altering the molecule's aggregation behavior and its interaction with its environment. The combination of a long alkyl chain and an aromatic system also makes such molecules interesting for research in organic electronics and self-assembling materials.

Overview of Research Scope and Methodological Approaches

The study of this compound typically involves a multi-step synthetic process followed by thorough characterization. The synthesis generally begins with the preparation of the 2-phenylbenzimidazole core, followed by the N-alkylation step.

Synthesis of 2-Phenylbenzimidazole: A common method for synthesizing 2-phenylbenzimidazole is the condensation reaction between o-phenylenediamine (B120857) and benzaldehyde (B42025). uestc.edu.cnnih.gov This reaction can be carried out under various conditions, often employing an oxidizing agent or a catalyst to facilitate the cyclization. researchgate.netresearchgate.net Solvents can range from ethanol (B145695) to water, with some methods utilizing green chemistry principles. researchgate.net

N-Alkylation: The subsequent N-alkylation to produce this compound involves the reaction of 2-phenylbenzimidazole with a dodecyl halide (e.g., 1-bromododecane) in the presence of a base. nih.gov The base, such as sodium hydride or potassium carbonate, deprotonates the N-H of the imidazole ring, creating a nucleophilic anion that then reacts with the alkyl halide. researchgate.net The reaction conditions, including solvent and temperature, are optimized to maximize the yield of the desired N-1 substituted product. nih.gov

Characterization: Once synthesized, the compound is purified, often using column chromatography, and its structure is confirmed using various spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The physical properties of the compound, such as its melting point and solubility, are also determined. For specific applications like corrosion inhibition, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate its performance. researchgate.netelectrochemsci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N2 B13810333 1-N-Dodecyl-2-phenylbenzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-dodecyl-2-phenylbenzimidazole

InChI

InChI=1S/C25H34N2/c1-2-3-4-5-6-7-8-9-10-16-21-27-24-20-15-14-19-23(24)26-25(27)22-17-12-11-13-18-22/h11-15,17-20H,2-10,16,21H2,1H3

InChI Key

TUYUDXFOYHYVOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of 1 N Dodecyl 2 Phenylbenzimidazole

Retrosynthetic Analysis of 1-N-Dodecyl-2-phenylbenzimidazole

A retrosynthetic analysis of this compound reveals two primary disconnections. The first disconnection is at the C-N bond, separating the N-dodecyl chain from the benzimidazole (B57391) core. This suggests an N-alkylation step as the final transformation in the synthetic sequence. The second key disconnection breaks the benzimidazole ring itself, leading back to ortho-substituted benzene (B151609) precursors.

This analysis points to a convergent synthesis strategy. The benzimidazole core, 2-phenylbenzimidazole (B57529), can be synthesized first and then subsequently alkylated with a dodecyl-containing electrophile. This approach allows for the modular and efficient construction of the target molecule.

Optimized Synthetic Pathways for the Benzimidazole Core

The formation of the benzimidazole ring is a critical step in the synthesis of this compound. Various methods have been developed to construct this heterocyclic system, with the condensation of o-phenylenediamine (B120857) with carbonyl compounds being a prominent and widely utilized approach.

Condensation Reactions with o-Phenylenediamine

The most common and direct route to the 2-phenylbenzimidazole core involves the condensation of o-phenylenediamine with benzaldehyde (B42025) or benzoic acid derivatives. This reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the benzimidazole ring.

Several catalysts and reaction conditions have been optimized to improve the efficiency and yield of this condensation. For instance, the use of ammonium (B1175870) chloride as a catalyst in chloroform (B151607) has been reported to give high yields of 2-phenylbenzimidazole at room temperature. nih.gov Other catalysts, such as p-toluenesulfonic acid and polyphosphoric acid, have also been employed, often requiring elevated temperatures. google.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.

A variety of oxidizing agents can be used in conjunction with the condensation of o-phenylenediamine and benzaldehyde to facilitate the cyclization and aromatization. These include hydrogen peroxide with hydrochloric acid in acetonitrile (B52724), and hypervalent iodine reagents. organic-chemistry.org

Table 1: Catalysts and Conditions for the Synthesis of 2-Phenylbenzimidazole from o-Phenylenediamine and Benzaldehyde

Catalyst Solvent Temperature Yield (%) Reference
Ammonium Chloride Chloroform Room Temperature 92 nih.gov
p-Toluenesulfonic Acid Organic Solvent Elevated - google.com
Polyphosphoric Acid Organic Solvent Elevated - google.com
Hydrogen Peroxide/HCl Acetonitrile Room Temperature - organic-chemistry.org
Hypervalent Iodine - - - organic-chemistry.org
18 wt% TPA/PANI Methanol Room Temperature 100 (conversion) researchgate.net
Sodium Bisulfite Water 80-90°C - google.com
Lanthanum Chloride Acetonitrile Room Temperature - ijariie.com
Al2O3/CuI/PANI - Mild Excellent nih.gov
Zinc Oxide Nanoparticles - Ultrasound Excellent nih.gov
Nano-Fe2O3 Aqueous - High nih.gov

This table is not exhaustive and represents a selection of reported methods.

Alternative Cyclization Approaches for Benzimidazole Ring Formation

Beyond the direct condensation with aldehydes, alternative strategies exist for forming the benzimidazole ring. One such method involves the ring contraction of benzodiazepines. In this approach, a chalcone (B49325) is first synthesized from an aromatic ketone and aldehyde, which then reacts with o-phenylenediamine to form a benzodiazepine (B76468). Subsequent treatment of the benzodiazepine under basic conditions leads to a ring contraction, yielding the benzimidazole derivative. core.ac.uk

Another alternative involves the cyclization of N-arylamidoximes. This one-pot process includes the acylation and subsequent cyclization of an N-arylamidoxime, offering a route to benzimidazoles with diverse substituents. acs.org

Strategies for N-Dodecyl Chain Introduction

Once the 2-phenylbenzimidazole core is synthesized, the final step is the introduction of the N-dodecyl chain. This is typically achieved through an N-alkylation reaction.

N-Alkylation Techniques for Long-Chain Attachment

The N-alkylation of 2-phenylbenzimidazole is generally accomplished by reacting it with a dodecyl halide, such as dodecyl bromide or dodecyl iodide, in the presence of a base. The base deprotonates the nitrogen of the imidazole (B134444) ring, creating a nucleophilic anion that then attacks the electrophilic carbon of the dodecyl halide in an SN2 reaction.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile often being employed.

Regioselectivity Considerations in N-Substitution

A key consideration in the N-alkylation of 2-phenylbenzimidazole is regioselectivity. The benzimidazole ring contains two nitrogen atoms, and alkylation can potentially occur at either the N-1 or N-3 position. In the case of the unsubstituted 2-phenylbenzimidazole, these two positions are equivalent due to tautomerism. However, if the benzimidazole core is substituted, the two nitrogen atoms may become non-equivalent, leading to the formation of a mixture of N-1 and N-3 alkylated isomers.

The regioselectivity of N-alkylation can be influenced by several factors, including the nature of the substituent on the benzimidazole ring, the type of alkylating agent, the base, and the solvent used. For instance, the use of specific bases and solvents can favor the formation of one regioisomer over the other. beilstein-journals.org While direct studies on the regioselectivity of N-dodecylation of substituted 2-phenylbenzimidazoles are not extensively detailed in the provided context, the general principles of N-alkylation regioselectivity in benzimidazoles and related heterocyclic systems would apply. beilstein-journals.orgcapes.gov.brresearchgate.netnih.govrsc.org

Phenyl Group Introduction and Functionalization

The strategic placement and potential for further modification of the C-2 phenyl group are central to the synthesis of tailored this compound derivatives.

Methods for C-2 Phenyl Group Incorporation

The introduction of the phenyl group at the C-2 position of the benzimidazole scaffold is a critical step in the synthesis of the target molecule. A prevalent and effective method involves the condensation reaction between an appropriately substituted o-phenylenediamine and a benzoic acid derivative. japsonline.comrsc.org This reaction can be facilitated by heating the reactants in the presence of a strong acid, such as 20% hydrochloric acid in a sealed tube at elevated temperatures (145-150 °C). japsonline.com Another approach utilizes polyphosphoric acid as both a solvent and a dehydrating agent at high temperatures (250 °C). rsc.org

Alternatively, the C-2 phenyl group can be introduced through the reaction of o-phenylenediamine with benzaldehyde. This condensation can be promoted by various catalytic systems. For instance, activated carbon has been shown to facilitate this reaction in xylene at 120 °C under an oxygen or air atmosphere. rsc.org Furthermore, a one-pot, two-step procedure has been developed involving the cyclocondensation–oxidation of o-phenylenediamines with aldehydes, promoted by activated carbon and using air as a green oxidant. rsc.org

The following table summarizes various methods for incorporating the C-2 phenyl group:

ReactantsCatalyst/ConditionsYieldReference
o-Phenylenediamine, Benzoic Acid20% HCl, 145-150 °C6% (crude) japsonline.com
o-Phenylenediamine, Benzoic AcidPolyphosphoric Acid, 250 °C- rsc.org
o-Phenylenediamine, BenzaldehydeActivated Carbon, Xylene, 120 °C, O2/AirModerate rsc.org
o-Phenylenediamine, BenzaldehydeActivated Carbon, AirExcellent rsc.org

Synthetic Routes for Further Phenyl Ring Derivatization

Once the 2-phenylbenzimidazole core is established, further derivatization of the phenyl ring can be achieved through various synthetic transformations. One common strategy involves the use of substituted benzoyl chlorides. For example, a pre-formed 2-phenylbenzimidazole can be reacted with a substituted benzoyl chloride in a basic solution, such as 10% sodium hydrogen carbonate, to introduce substituents onto the phenyl ring. japsonline.com

Another powerful method for phenyl ring functionalization is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of substituents onto the phenyl ring. For instance, a bromo-substituted 2-phenylbenzimidazole can be coupled with various phenylboronic acids in the presence of a palladium catalyst like PdCl2(dppf) to yield derivatized products. rsc.org This one-pot, two-step approach, combining the initial benzimidazole formation with the subsequent Suzuki coupling, offers an efficient route to diverse 2-(substituted-phenyl)benzimidazoles. rsc.org

Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to minimize environmental impact and improve efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of 2-phenylbenzimidazoles is the utilization of water as a solvent. rsc.org High-temperature water has been successfully employed for the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, with yields comparable to or exceeding those in conventional organic solvents. rsc.org By optimizing reaction parameters such as temperature and time, yields of around 90% have been achieved. rsc.org Another approach involves the use of sodium metabisulfite (B1197395) as an oxidant in an ethanol-water mixture, allowing the reaction to proceed at room temperature. nih.gov A patented method also describes the preparation of 2-phenylbenzimidazole in water using sodium bisulfite, achieving a yield of 96.3%. google.com

Solvent-free conditions represent another cornerstone of green synthetic design. Microwave-assisted synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been successfully carried out without the use of a solvent, using readily available reagents and Na2S2O5 as an oxidant. researchgate.net This method is noted for being simple, fast, and efficient. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. arkat-usa.orgresearchgate.net The synthesis of 1,2-disubstituted benzimidazoles has been efficiently achieved through microwave-assisted reaction of N-phenyl-o-phenylenediamine and benzaldehyde under solvent-free conditions, catalyzed by Er(OTf)3. mdpi.com This method significantly reduces reaction times from hours to minutes and increases yields. mdpi.com Microwave heating has also been employed in the synthesis of benzimidazole derivatives from iminoester hydrochlorides and 4,5-dichloro-1,2-phenylenediamine, resulting in good yields and short reaction times. nih.gov Furthermore, the condensation of o-phenylenediamine with aldehydes under microwave irradiation using acetic acid as a catalyst provides a metal-free and environmentally friendly route to aryl-substituted benzimidazoles. nih.gov

The following table highlights the advantages of microwave-assisted synthesis:

ReactantsCatalyst/ConditionsReaction TimeYieldReference
N-Phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)3, Microwave, Solvent-free5-10 min86-99% mdpi.com
Iminoester hydrochlorides, 4,5-dichloro-1,2-phenylenediamineMicrowaveShortGood nih.gov
o-Phenylenediamine, Aromatic aldehydeAcetic acid, Microwave-- nih.gov

Catalytic Approaches (e.g., Phosphoric Acid, Activated Carbon, Metal Catalysts)

The use of catalysts is central to many modern and green synthetic methodologies for 2-phenylbenzimidazoles. Phosphoric acid has been demonstrated as an effective and eco-friendly homogeneous catalyst for the condensation of o-phenylenediamine with aromatic aldehydes. nih.govrsc.orgrsc.org This method offers short reaction times (13-30 minutes), mild conditions, and excellent yields (61-89%) in methanol. rsc.orgrsc.orgresearchgate.net

Activated carbon serves as an environmentally friendly and easily separable heterogeneous catalyst. rsc.org It has been used to promote the reaction of o-phenylenediamine with benzaldehyde, utilizing air as a green oxidant. rsc.org

A variety of metal catalysts have also been employed. Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been used for the selective synthesis of 2-aryl benzimidazoles at ambient conditions. mdpi.com Other metal-based catalysts include copper iodide (CuI) with L-proline, which catalyzes the condensation of 2-iodoacetanilides with aqueous ammonia, nih.gov and various metal oxides like ZnO and SnO2 nanoparticles. earthlinepublishers.com The use of metal-organic frameworks (MOFs) such as Pd/Cu2(BDC)2(DABCO)-MOF has also been reported for the solvent-free synthesis of benzimidazoles. earthlinepublishers.com

Isolation and Purification Methodologies

The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain a product of high purity, suitable for further characterization and application. The methodologies employed are largely dictated by the physical and chemical properties of the target compound, which possesses both a non-polar dodecyl chain and a more polar phenylbenzimidazole core. The primary techniques utilized are column chromatography and recrystallization, often used in conjunction to achieve the desired level of purity.

Following the synthesis of this compound, the initial workup typically involves quenching the reaction, followed by extraction with an organic solvent and washing with brine. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. This crude material is then subjected to one or more of the following purification techniques.

Column Chromatography

Column chromatography is a widely adopted method for the purification of this compound, effectively separating it from unreacted starting materials, reagents, and by-products. Silica gel is the most commonly used stationary phase for this class of compounds.

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation. A solvent system is chosen based on the polarity of the compounds to be separated. For this compound, a mixture of a non-polar solvent and a moderately polar solvent is typically employed. Common solvent systems include mixtures of n-hexane or petroleum ether with ethyl acetate. The purification process is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. nih.gov

A gradient elution technique, where the polarity of the eluent is gradually increased during the chromatography, can be particularly effective. The process may start with a low polarity solvent system (e.g., a high ratio of hexane (B92381) to ethyl acetate) to elute non-polar impurities, followed by a gradual increase in the proportion of the polar solvent to elute the desired product.

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazole derivatives, alcoholic solvents are often effective. For instance, recrystallization from aqueous ethanol (B145695) has been reported for the parent compound, 2-phenylbenzimidazole. japsonline.com Given the increased lipophilicity of the dodecyl chain in this compound, a less polar solvent system compared to that for 2-phenylbenzimidazole might be required. A mixture of ethanol and water, or other solvent pairs like dichloromethane/hexane, could be suitable. The process involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to promote the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The following table summarizes the key aspects of these purification methodologies as they apply to this compound, based on general practices for similar compounds.

Purification Method Stationary Phase Typical Mobile Phase / Solvent System Key Considerations
Column Chromatography Silica Gel (60-120 or 200-400 mesh)n-Hexane / Ethyl Acetate (gradient elution)The ratio of the solvents is optimized based on TLC analysis of the crude mixture. A typical gradient might start from 9:1 and gradually increase to 7:3 (hexane:ethyl acetate).
Dichloromethane / MethanolA less common but viable alternative, typically used for more polar benzimidazole derivatives.
Recrystallization Not ApplicableEthanol / WaterThe ratio is adjusted to ensure complete dissolution at high temperature and maximum crystal recovery upon cooling.
Dichloromethane / HexaneThe compound is dissolved in a minimum of hot dichloromethane, and hexane is added until turbidity is observed, followed by cooling.

Advanced Spectroscopic and Structural Characterization of 1 N Dodecyl 2 Phenylbenzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise atomic connectivity and chemical environment within a molecule. For 1-N-Dodecyl-2-phenylbenzimidazole, a combination of ¹H, ¹³C, and two-dimensional NMR techniques provides a complete picture of its complex structure.

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the benzimidazole (B57391) and phenyl rings, and the aliphatic protons of the dodecyl chain.

The aromatic region typically displays a series of complex multiplets between δ 7.20 and δ 8.21 ppm, arising from the protons on the benzimidazole nucleus and the 2-phenyl substituent. rsc.orgrsc.org The protons of the dodecyl chain are observed in the upfield region of the spectrum. A key indicator of successful N-alkylation is the appearance of a triplet corresponding to the methylene (B1212753) group directly attached to the benzimidazole nitrogen (N-CH₂). This signal is shifted downfield relative to the other methylene groups due to the deshielding effect of the adjacent nitrogen atom. The long chain of ten other methylene groups (-(CH₂)₁₀-) typically appears as a broad multiplet, while the terminal methyl (-CH₃) group gives rise to a characteristic triplet at the most upfield position, generally below δ 1.0 ppm.

Interactive Data Table: Expected ¹H NMR Chemical Shift Assignments for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Benzimidazole & Phenyl) 7.20 - 8.21 Multiplet (m)
N-CH₂ (Dodecyl) ~4.2 - 4.5 Triplet (t)
-(CH₂)₁₀- (Dodecyl) ~1.2 - 1.8 Multiplet (m)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the aromatic carbons and the aliphatic carbons of the dodecyl chain.

The aromatic region, typically between δ 110 and 152 ppm, contains signals for the carbons of the benzimidazole system and the attached phenyl ring. rsc.orgrsc.org The carbon atom at the 2-position (C2) of the benzimidazole ring, situated between the two nitrogen atoms, is particularly characteristic and appears significantly downfield. rsc.org The presence of the dodecyl chain is confirmed by a series of signals in the aliphatic region (typically δ 14-45 ppm). The signal for the N-CH₂ carbon is found around δ 40-45 ppm, while the carbons of the long methylene chain appear closely packed around δ 22-32 ppm. The terminal methyl carbon is the most shielded, appearing furthest upfield at approximately δ 14 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C2 (N-C-N) ~152 - 154
Aromatic (Benzimidazole & Phenyl) ~110 - 144
N-CH₂ (Dodecyl) ~40 - 45
-(CH₂)₁₀- (Dodecyl) ~22 - 32

While specific 2D NMR data for this compound is not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are standard for confirming structural assignments.

COSY: This experiment would be used to establish proton-proton (¹H-¹H) coupling relationships. It would definitively confirm the connectivity within the dodecyl chain by showing correlations between the N-CH₂ protons and the adjacent CH₂ group, and sequentially along the alkyl chain to the terminal methyl group.

HSQC: This experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C). It would be used to unambiguously assign each carbon in the dodecyl chain by linking it to its known proton signal. For instance, the proton triplet assigned to the N-CH₂ group would show a cross-peak to the N-CH₂ carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides critical information about the functional groups and molecular vibrations present in a compound.

FTIR spectroscopy is highly effective for identifying the functional groups within this compound. The most significant spectral feature confirming the N-alkylation is the absence of the N-H stretching vibration, which is typically a broad band observed around 3436 cm⁻¹ in the parent 2-phenylbenzimidazole (B57529). rsc.org

The spectrum is instead dominated by bands corresponding to the other structural components. Strong absorption bands appearing just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aliphatic dodecyl chain. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. Other key peaks include the C=N stretching of the imidazole (B134444) ring (around 1626 cm⁻¹) and various C=C stretching vibrations from the aromatic rings. rsc.orgnih.gov

Interactive Data Table: Key FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch > 3000 Sharp, medium intensity
Aliphatic C-H Stretch < 3000 Strong, sharp
C=N Stretch (Imidazole) ~1626 Medium to strong
C=C Stretch (Aromatic) ~1450 - 1600 Multiple medium to sharp bands

Raman spectroscopy provides complementary information to FTIR, often highlighting symmetric vibrations and non-polar bonds that are weak or absent in the infrared spectrum. While specific Raman data for this compound is scarce, the technique is valuable for confirming the core structure and the presence of the alkyl chain. researchgate.net

The symmetric "breathing" modes of the phenyl and benzimidazole rings are expected to produce strong and sharp signals in the Raman spectrum. The C-C stretching vibrations within the backbone of the dodecyl chain would also be Raman active. The technique is particularly useful for studying molecular frameworks and can provide a distinct fingerprint for the compound, complementing the functional group information obtained from FTIR. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry serves as a fundamental tool for the verification of the molecular weight and elemental composition of synthesized compounds. For this compound, high-resolution mass spectrometry is particularly crucial for unambiguous structure confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments. In the analysis of this compound, the molecular ion peak ([M]+•) is expected at a specific mass-to-charge ratio (m/z).

Expected HRMS Data: The theoretical exact mass of this compound (C25H34N2) is 362.2722 g/mol . An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak very close to this value, typically within a few parts per million (ppm) of error.

Fragmentation Pattern: The fragmentation of N-alkylbenzimidazoles under electron ionization (EI) often involves characteristic pathways that help in confirming the structure. researchgate.netrsc.org For this compound, the primary fragmentation is anticipated to be the cleavage of the alkyl chain. The most significant fragmentation pathways would likely include:

α-cleavage: Loss of an alkyl radical from the dodecyl chain.

McLafferty Rearrangement: If a gamma-hydrogen is accessible, this rearrangement can occur, leading to the formation of a neutral alkene and a charged fragment. miamioh.edu

Loss of the entire dodecyl chain: Cleavage of the N-C bond connecting the dodecyl group to the benzimidazole ring, resulting in a fragment corresponding to the 2-phenylbenzimidazole cation.

Fragmentation of the phenyl ring: Subsequent fragmentation of the aromatic moieties can also be observed.

A representative table of expected HRMS fragmentation data is provided below.

Fragment IonProposed StructureCalculated m/z
[M]+•C25H34N2362.2722
[M-C11H23]+C14H11N2207.0922
[M-C5H11]+C20H23N2291.1861
[C7H5]+Phenyl cation77.0391

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, data from closely related N-substituted 2-arylbenzimidazoles can provide valuable insights into the expected solid-state conformation. mdpi.comnih.govresearchgate.net X-ray crystallography of similar compounds reveals that the benzimidazole core is typically planar. The N-substituent and the 2-phenyl group are generally not coplanar with the benzimidazole ring due to steric hindrance. mdpi.comnih.gov

In the crystal packing of N-alkyl-2-phenylbenzimidazoles, intermolecular interactions such as π-π stacking and C-H···π interactions play a significant role in stabilizing the three-dimensional structure. nih.gov The long dodecyl chain is expected to adopt a largely extended, all-trans conformation to minimize steric strain and maximize van der Waals interactions with neighboring molecules. nih.gov

A hypothetical table of crystallographic data for this compound, based on data from analogous structures, is presented below. mdpi.comnih.govresearchgate.netmdpi.com

ParameterExpected Value
Crystal systemMonoclinic
Space groupP21/c
a (Å)~10-15
b (Å)~8-12
c (Å)~25-30
β (°)~95-105
V (ų)~2800-4500
Z4
Dihedral angle (benzimidazole-phenyl)~30-50°

Conformational Analysis

The conformational flexibility of this compound is primarily associated with the rotation of the 2-phenyl group and the various conformations accessible to the N-dodecyl chain.

Experimental Approaches to Conformational Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational exchange processes that occur on the NMR timescale. researchgate.netyoutube.com By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for hindered rotation and other conformational changes. nih.gov

For this compound, variable-temperature NMR studies could be employed to investigate the rotational dynamics of the phenyl group and the conformational behavior of the dodecyl chain. At low temperatures, the rotation of the phenyl group might be slow enough to give rise to distinct signals for the ortho- and meta-protons. As the temperature increases, these signals would coalesce as the rotation becomes faster on the NMR timescale. youtube.com

Dynamic Equilibrium Studies (e.g., hindered rotation of phenyl group)

The rotation of the phenyl group at the C2 position of the benzimidazole ring is expected to be hindered due to steric interactions with the benzimidazole core and the N-dodecyl substituent. The energy barrier for this rotation can be quantified through dynamic NMR experiments. researchgate.net For similar 2-aryl-substituted heterocyclic systems, rotational barriers have been determined, providing a reference for the expected values in this compound. elsevierpure.comresearchgate.net

The N-dodecyl chain introduces additional conformational complexity. While it is expected to be highly flexible in solution, certain preferred conformations may exist due to interactions with the aromatic part of the molecule and the solvent. Computational modeling, in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape of the dodecyl chain. nih.gov

Computational and Theoretical Chemistry Studies of 1 N Dodecyl 2 Phenylbenzimidazole

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1-N-dodecyl-2-phenylbenzimidazole. DFT calculations can be used to determine various molecular properties, including optimized geometry, energetic behavior, and electronic characteristics.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzimidazole (B57391) derivatives, DFT methods, such as B3LYP with a 6-31G** basis set, have been successfully employed to obtain optimized geometries. acs.orgdergipark.org.tr

In the case of this compound, the geometry optimization would reveal key structural parameters. The planarity of the benzimidazole ring system is a significant feature, though the attachment of the bulky dodecyl group at the N-1 position and the phenyl group at the C-2 position would lead to specific bond angles and dihedral angles to minimize steric hindrance. Studies on similar 1,2-disubstituted benzimidazoles have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data. researchgate.net For instance, in 1-benzyl-2-phenyl-1H-benzimidazole, the imidazole (B134444) ring is nearly coplanar with the fused benzene (B151609) ring. nih.gov A similar planarity would be expected for the benzimidazole core of the dodecyl derivative.

The long dodecyl chain, being flexible, can adopt various conformations. The energetically most favorable conformation would likely be an extended chain to minimize intramolecular steric strain. The energetic behavior of the molecule, including its total energy and stability, can be determined from the optimized geometry.

Table 1: Representative Optimized Geometrical Parameters for a Similar Benzimidazole Derivative (1-benzyl-2-phenyl-1H-benzimidazole) Note: This data is for a structurally similar compound and is provided for illustrative purposes. The actual values for this compound may vary.

ParameterBond Length (Å) / Bond Angle (°)
C1-N32 Bond Length1.391
C10–C11 Bond Length1.474
C1-N32-C10 Bond Angle105.84
N32-C10-N33 Bond Angle113.05

Data sourced from a computational study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed over the entire molecule, including the phenyl substituent. dergipark.org.tr In this compound, the HOMO would be expected to be primarily located on the benzimidazole core and the phenyl ring, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the benzimidazole and phenyl rings, representing the regions susceptible to nucleophilic attack. The long dodecyl chain is generally not significantly involved in the frontier orbitals.

The HOMO-LUMO energy gap for similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives has been calculated to be in the range of 3.02 to 5.56 eV, depending on other substituents. biointerfaceresearch.com It is anticipated that this compound would have a HOMO-LUMO gap in a similar range, indicating good chemical stability.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Similar Benzimidazole Derivative Note: This data is for a structurally similar compound and is provided for illustrative purposes. The actual values for this compound may vary.

ParameterEnergy (eV)
EHOMO-5.88
ELUMO-1.18
ΔE (HOMO-LUMO Gap)4.70

Data sourced from a computational study on a 1-benzyl-2-phenyl-1H-benzimidazole derivative. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would likely show the most negative potential (red) localized on the nitrogen atoms of the imidazole ring, particularly the one not bonded to the dodecyl group, due to the presence of lone pairs of electrons. nih.gov These nitrogen atoms would be the primary sites for interactions with electrophiles. The hydrogen atoms of the phenyl and benzimidazole rings would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. The long, non-polar dodecyl chain would be expected to have a relatively neutral potential (green).

Spin density distribution analysis is relevant for molecules with unpaired electrons (radicals or in triplet states). As this compound is a closed-shell molecule with all electrons paired in its ground state, a spin density distribution analysis is not applicable.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.

Chemical hardness (η) and softness (σ) are global reactivity descriptors that provide insight into the stability and reactivity of a molecule. Chemical hardness is a measure of the resistance of a molecule to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. Conversely, chemical softness is the reciprocal of hardness, and "soft" molecules, with a small HOMO-LUMO gap, are more reactive. dergipark.org.tr

The chemical hardness and softness of this compound can be calculated from its HOMO and LUMO energies. Based on the HOMO-LUMO gap of similar compounds, it is expected that this compound would be a relatively hard molecule, signifying good chemical stability. dergipark.org.tr

Table 3: Representative Quantum Chemical Descriptors for a Similar Benzimidazole Derivative Note: This data is for a structurally similar compound and is provided for illustrative purposes. The actual values for this compound may vary.

DescriptorValue (eV)
Chemical Hardness (η)2.7491
Chemical Softness (σ)0.1819

Data sourced from a computational study on a 1,2-disubstituted benzimidazole derivative. dergipark.org.tr

Electrophilicity and Nucleophilicity Indices

The reactivity of a chemical species is fundamentally governed by its ability to accept or donate electrons. Electrophilicity and nucleophilicity indices, derived from conceptual Density Functional Theory (DFT), quantify these characteristics. For this compound, these indices offer a quantitative measure of its potential to react with electron-rich or electron-poor species.

The global electrophilicity index (ω) is calculated using the electronic chemical potential (μ) and the chemical hardness (η). These parameters are obtained from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the global nucleophilicity index (N) provides a measure of a molecule's electron-donating ability.

Dipole Moment Calculations

Computational Property Significance for this compound
Electrophilicity Index (ω)Predicts the molecule's ability to accept electrons in a reaction.
Nucleophilicity Index (N)Predicts the molecule's ability to donate electrons in a reaction.
Dipole Moment (µ)Indicates the overall polarity and charge distribution of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful approach to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with their environment.

Conformational Flexibility and Dynamics

The structural dynamics of this compound are largely dictated by the rotational freedom around several key single bonds. The long dodecyl chain, in particular, possesses a high degree of conformational flexibility, allowing it to adopt numerous spatial arrangements. MD simulations can track the torsional angles along the dodecyl chain and between the phenyl and benzimidazole rings, revealing the most populated conformations and the energy barriers between them.

Studies on other flexible molecules have shown that such simulations can identify characteristic motions, such as bending and twisting, and quantify the timescale of these dynamic processes. nih.govtaylorfrancis.comresearchgate.net This information is critical for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.

Intermolecular Interactions in Solution or Adsorbed States

In a condensed phase, such as in a solvent or when adsorbed onto a surface, the behavior of this compound is governed by a complex interplay of intermolecular forces. MD simulations can model these interactions explicitly.

In solution, the simulations would reveal the organization of solvent molecules around the solute, highlighting specific interactions such as hydrogen bonding (if applicable with the solvent) and van der Waals forces. The hydrophobic dodecyl chain would likely induce a structured solvent shell in polar solvents. When adsorbed on a surface, MD simulations can predict the preferred orientation of the molecule, whether it lies flat or stands up, and identify the key atomic interactions responsible for the adsorption process.

Simulation of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and understanding the electronic transitions that give rise to these spectra.

Theoretical UV-Vis and Fluorescence Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules and simulating their UV-Vis absorption and fluorescence spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

These calculations typically involve optimizing the geometry of the molecule in its ground state and then calculating the vertical excitation energies to various excited states. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum. Similarly, by optimizing the geometry of the first excited state, one can calculate the emission energy, which corresponds to the fluorescence spectrum. Photophysical studies on the parent 2-phenylbenzimidazole (B57529) have laid the groundwork for understanding the electronic transitions in this class of compounds. nih.gov

Spectroscopic Property Computational Prediction Method Information Gained for this compound
UV-Vis AbsorptionTD-DFTWavelengths and intensities of electronic absorptions.
Fluorescence EmissionTD-DFTWavelength and nature of light emitted after excitation.

Investigation of Advanced Applications in Non Biological Systems

Supramolecular Assembly and Self-Organization Capabilities

The amphiphilic nature of 1-N-Dodecyl-2-phenylbenzimidazole, featuring a distinct polar head (the phenylbenzimidazole group) and a non-polar tail (the dodecyl chain), is the primary driver of its self-assembly behaviors in various environments. This dual character allows the molecule to form highly ordered, non-covalently bonded superstructures.

Like other surfactant molecules, this compound is expected to form micelles in aqueous solutions. Surfactants are amphipathic molecules that, at low concentrations, arrange themselves at interfaces, such as the air-water interface. researchgate.net As the concentration increases to a specific point known as the critical micelle concentration (CMC), these molecules spontaneously aggregate in the bulk solution to form micelles. researchgate.netwikipedia.org This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic dodecyl tails and water molecules by sequestering the tails in the micellar core, while the hydrophilic benzimidazole (B57391) heads form the outer corona, interacting with the aqueous environment. researchgate.net

The CMC is a key characteristic of any surfactant; below this concentration, the molecules exist predominantly as monomers, while above it, they assemble into micelles. wikipedia.org The precise CMC value for this compound would depend on factors such as temperature and the presence of electrolytes in the solution. wikipedia.org Various methods, including conductivity, surface tension, and fluorescence spectroscopy, are commonly employed to determine the CMC of surfactants. nih.gov

The amphiphilic structure of this compound makes it a prime candidate for the fabrication of ultrathin films using the Langmuir-Blodgett (LB) technique. wikipedia.org This method involves spreading the molecules onto a liquid subphase (typically water), where they form a single-molecule-thick layer, or Langmuir film, at the air-water interface. nanoscience.comarxiv.org The hydrophobic dodecyl tails orient away from the water, while the polar benzimidazole headgroups are immersed in it. nanoscience.com

By compressing this monolayer on the surface with movable barriers, the molecules can be organized into a densely packed, ordered two-dimensional solid phase. nanoscience.com This organized monolayer can then be transferred layer-by-layer onto a solid substrate by vertically dipping the substrate through the film, resulting in a highly structured Langmuir-Blodgett film. wikipedia.orgarxiv.org The LB technique allows for precise control over the film's thickness, homogeneity, and molecular orientation, making it possible to create complex multilayer assemblies. nanoscience.comarxiv.org Such organized films are valuable in the development of sensors, molecular electronics, and optical devices. arxiv.org Studies on other imidazole (B134444) derivatives have demonstrated their successful assembly into LB films for various applications. researchgate.net

The presence of the long, flexible dodecyl chain suggests that this compound or its derivatives could exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Research on other long-chain benzimidazole derivatives has shown that they can display mesomorphic behavior. For instance, some 1-alkyl-1H-benzimidazole ligands are known to impart liquid crystal properties to metal complexes, and other benzimidazole compounds have been shown to exhibit enantiotropic smectic C (SmC) phases. uobaghdad.edu.iq The formation of these phases is often driven by intermolecular hydrogen bonding between the benzimidazole moieties, leading to lamellar networks. uobaghdad.edu.iq The combination of the rigid phenylbenzimidazole core and the flexible dodecyl tail in this compound provides the necessary molecular structure to potentially form such ordered, fluid phases under specific temperature conditions.

This compound is a precursor for a class of molecules known as N-heterocyclic carbenes (NHCs), which can form exceptionally stable self-assembled monolayers (SAMs) on gold surfaces. nih.govnih.gov Unlike traditional SAMs based on thiols, which are prone to oxidative and thermal instability, NHC-based monolayers exhibit significantly greater robustness. nih.gov This enhanced stability is attributed to the strong gold-carbon covalent bond, which has a higher desorption energy (158±10 kJ mol⁻¹) compared to the gold-sulfur bond. nih.govresearchgate.net

When deposited on a gold substrate, benzimidazole-derived NHCs form a well-ordered monolayer where the molecules are oriented upright on the surface. nih.gov These films are resistant to displacement by thiols and are stable across a wide range of temperatures, pH levels, and in the presence of various organic solvents and even oxidizing agents like hydrogen peroxide. nih.gov This remarkable stability makes NHC-based SAMs derived from precursors like this compound highly suitable for applications requiring durable surface functionalization, such as in biosensing and electronics. nih.govrsc.org

PropertyEnabling Structural FeatureDescriptionApplicability to this compound
Micellar FormationAmphiphilic Nature (Polar Head, Non-polar Tail)Spontaneous aggregation in solution above a critical micelle concentration (CMC) to sequester hydrophobic tails from the solvent. researchgate.netwikipedia.orgHighly likely due to the dodecyl tail and polar benzimidazole head.
Langmuir-Blodgett FilmsAmphiphilic NatureFormation of highly ordered, transferable monolayers at an air-water interface, allowing for the creation of ultrathin films. wikipedia.orgnanoscience.comConsidered a suitable candidate for LB film fabrication.
Liquid Crystalline PropertiesRigid Core (Phenylbenzimidazole) and Flexible Chain (Dodecyl)Potential to form ordered, fluid mesophases (e.g., smectic phases) under specific temperature ranges. uobaghdad.edu.iqPlausible, as similar long-chain benzimidazoles exhibit liquid crystallinity. uobaghdad.edu.iqnih.gov
Self-Assembled Monolayers (SAMs)N-Heterocyclic Carbene (NHC) PrecursorForms highly robust, ordered monolayers on gold surfaces via a strong gold-carbon bond, offering superior stability over thiol-based SAMs. nih.govDirectly applicable; benzimidazole-derived NHCs form exceptionally stable SAMs. nih.govnih.gov

Chemo-sensing and Probe Development

The benzimidazole moiety is an effective fluorophore and a metal-binding unit, making this compound and related structures excellent candidates for the development of fluorescent chemosensors. researchgate.net These sensors operate by changing their fluorescence properties—either intensity or wavelength—upon binding to a specific analyte. researchgate.net

Benzimidazole-based probes have demonstrated high selectivity and sensitivity for various environmentally and biologically significant ions.

Fluoride (B91410) (F⁻): A novel benzimidazole-based sensor has been shown to selectively detect fluoride anions through a "turn-on" fluorescence response. nih.gov The proposed mechanism involves fluoride-driven excited-state intramolecular proton transfer (ESPT), a process not commonly used in anion sensing. nih.gov The interaction between the sensor's NH group and the fluoride ion facilitates the ESPT process, leading to a significant enhancement in fluorescence emission. nih.gov This allows for sensitive detection of fluoride even in the presence of other similar anions. nih.gov

Copper (Cu²⁺): The detection of copper(II) ions using benzimidazole derivatives is well-documented. rsc.orgnih.gov The primary sensing mechanism is typically fluorescence quenching, where the fluorescence emission of the probe is turned off upon complexation with Cu²⁺. rsc.org This quenching occurs due to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways. A benzimidazole-based probe has been reported to detect Cu²⁺ with a low limit of detection (LOD) of 0.14 nmol L⁻¹ and a 1:1 binding stoichiometry. nih.govbohrium.com The selectivity for Cu²⁺ over other metal ions is a key feature of these sensors. seejph.com

Mercury (Hg²⁺): Benzimidazole and imidazole scaffolds have been successfully incorporated into fluorescent sensors for the selective detection of mercury(II) ions. researchgate.netmetu.edu.tr Similar to copper, the sensing is often achieved through a "turn-off" or quenching mechanism upon binding. metu.edu.trrsc.org One benzimidazole-based probe was found to form a 2:1 complex with Hg²⁺ and achieved a limit of detection of 0.28 µM. researchgate.net Another sensor reported an even lower LOD of 39.2 nM. metu.edu.tr These sensors are effective in aqueous environments and can distinguish Hg²⁺ from other potentially interfering metal ions. metu.edu.tr

Target IonSensing MechanismReported Limit of Detection (LOD)Binding Stoichiometry (Probe:Ion)Reference
F⁻Fluorescence "Turn-On" (ESPT)Linear range: 0.04 to 1.2 μMNot Specified nih.gov
Cu²⁺Fluorescence Quenching ("Turn-Off")0.14 nmol L⁻¹1:1 nih.govbohrium.com
Hg²⁺Fluorescence Quenching ("Turn-Off")0.28 µM (280 nM)2:1 researchgate.net
Hg²⁺Fluorescence Quenching ("Turn-Off")39.2 nMNot Specified metu.edu.tr

Anion Recognition Studies

An extensive review of scientific literature reveals a notable absence of studies focused on the anion recognition capabilities of this compound. While the broader class of benzimidazole derivatives has been explored for their potential to act as anion receptors, no specific research data concerning the interaction of this compound with anions, nor any related binding or sensing mechanisms, are currently available.

Optical and Colorimetric Sensing Mechanisms

There is no available research data on the application of this compound in optical or colorimetric sensing. Investigations into the chromogenic or fluorogenic responses of this specific compound to analytes have not been reported in the scientific literature.

Materials Science and Optoelectronic Applications

The integration of novel organic molecules into materials science and optoelectronics is a burgeoning field of research. However, the specific contributions of this compound remain undocumented in the literature across several key areas.

Organic Light Emitting Diode (OLED) Components

A thorough search of published studies indicates that this compound has not been investigated as a component in Organic Light Emitting Diodes (OLEDs). There are no reports on its use as an emissive material, electron transport material, or in any other capacity within OLED architecture.

Dye Sensitized Solar Cell (DSSC) Applications

The potential application of this compound in Dye Sensitized Solar Cells (DSSCs) has not been explored in the available scientific literature. No studies have been published detailing its use as a sensitizing dye or as an additive in the electrolyte of DSSCs.

Polymer Chemistry: Integration into Advanced Polymeric Structures

The incorporation of this compound into advanced polymeric structures is not a subject of current research literature. There are no published methods or studies on the polymerization of this compound or its integration as a monomer or additive into polymer chains to create advanced materials.

Corrosion Inhibition Studies

An examination of the literature concerning corrosion inhibition reveals no studies that specifically evaluate the efficacy of this compound as a corrosion inhibitor for any metal or alloy. While other benzimidazole derivatives have been investigated for this purpose, data on the performance and mechanism of this compound in preventing corrosion are not available.

Electrochemical Evaluation Methods (Potentiodynamic Polarization, EIS)

Electrochemical methods are fundamental in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such powerful techniques used to study the behavior of this compound and related compounds.

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data, presented as a Tafel plot, reveals crucial information about the corrosion rate and the inhibitor's mechanism. For benzimidazole derivatives, these studies show a significant decrease in the corrosion current density (Icorr) upon the addition of the inhibitor. This indicates a reduction in the corrosion rate. The polarization curves for both anodic and cathodic reactions are often shifted, suggesting that these inhibitors act as mixed-type inhibitors, suppressing both the metallic dissolution at the anode and the hydrogen evolution at the cathode. For instance, studies on similar benzimidazole derivatives have demonstrated their function as mixed-type or mainly cathodic-type inhibitors. nih.govacs.org

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. In these experiments, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. The data is often visualized in a Nyquist plot. For an uninhibited metal in an acid solution, the plot typically shows a single depressed semicircle. In the presence of an inhibitor like this compound, the diameter of this semicircle increases significantly. This increase in the charge transfer resistance (Rct) is indicative of a more insulated surface and a slower corrosion process. The double-layer capacitance (Cdl) tends to decrease, which is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and reducing the local dielectric constant. These electrochemical techniques are crucial for evaluating the performance of potential corrosion inhibitors. rsc.org

Table 1: Electrochemical Parameters for Corrosion Inhibition

ParameterDescriptionTypical Observation with Inhibitor
Corrosion Current Density (Icorr)A measure of the corrosion rate.Decreases
Corrosion Potential (Ecorr)The potential at which the rate of oxidation equals the rate of reduction.Slight shift (indicative of mixed-type inhibition)
Charge Transfer Resistance (Rct)Resistance to the transfer of charge at the metal/electrolyte interface.Increases
Double Layer Capacitance (Cdl)Capacitance of the electrochemical double layer at the interface.Decreases

Adsorption Behavior and Isotherm Modeling (e.g., Langmuir Adsorption)

The protective action of this compound is contingent upon its adsorption onto the metal surface. The relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the surface at a constant temperature is described by adsorption isotherms.

To understand this process, various isotherm models are fitted to the experimental data. The Langmuir adsorption isotherm is frequently found to be the most suitable model for benzimidazole-based inhibitors. acs.orgresearchgate.net The Langmuir model assumes that the adsorption is a monolayer, occurs at specific, homogeneous sites on the surface, and there are no interactions between the adsorbed molecules. nih.govnih.gov The adherence to the Langmuir isotherm suggests that the this compound molecules form a uniform, single-molecule-thick film on the metal.

The adsorption process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). acs.org Physisorption arises from electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing or transfer of electrons from the inhibitor to the metal's vacant d-orbitals, forming a coordinate bond. The presence of heteroatoms (like nitrogen in the benzimidazole ring) and π-electrons in the phenyl group of this compound makes it a prime candidate for chemisorption.

Surface Characterization (SEM, EDX, AFM) of Inhibited Surfaces

To visually and chemically confirm the formation of a protective film, several surface analysis techniques are employed.

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the surface morphology. In the absence of an inhibitor, a steel surface exposed to an acidic medium appears rough and heavily damaged due to corrosion. In contrast, after treatment with an inhibitor like a benzimidazole derivative, the surface is visibly smoother and shows significantly less damage, confirming the protective effect of the adsorbed film. acs.orgresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface. An EDX spectrum of an inhibited surface can confirm the presence of elements from the inhibitor molecule (like carbon and nitrogen) that are absent on the uninhibited, corroded surface. This provides direct evidence of the inhibitor's adsorption.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides three-dimensional topographical information. AFM analysis of metal surfaces has shown a significant decrease in surface roughness after the addition of a corrosion inhibitor, corroborating the formation of a stable and protective layer on the surface. rsc.orgresearchgate.net

Table 2: Surface Characterization Techniques and Findings

TechniqueInformation ObtainedTypical Finding for Inhibited Surface
SEMSurface morphology and topography.Smoother surface with less corrosion damage.
EDXElemental composition of the surface.Presence of C and N peaks, confirming inhibitor adsorption.
AFM3D surface topography and roughness parameters.Decreased average surface roughness.

Theoretical Modeling of Corrosion Inhibition Mechanisms

Computational chemistry provides profound insights into the inhibitor-metal interaction at the molecular level, complementing experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the adsorption process.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher capacity to accept electrons. The small energy gap between HOMO and LUMO points to higher reactivity. These parameters help to predict the reactive sites of the molecule and its interaction with the metal surface. Mulliken charge analysis and electrostatic potential maps can further identify the atoms (typically the nitrogen heteroatoms) that act as the primary sites for adsorption onto the metal. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the inhibitor molecules at the metal-solution interface. These simulations can visualize the adsorption process, showing how the inhibitor molecules arrange themselves on the surface. For molecules like this compound, simulations often show that the benzimidazole and phenyl rings tend to lie flat on the metal surface, maximizing the contact area and facilitating strong adsorption through the π-electron systems. This parallel orientation is crucial for forming a dense and stable protective film. acs.org

Coordination Chemistry and Catalytic Applications

Beyond corrosion science, the chemical structure of this compound lends itself to applications in coordination chemistry and catalysis.

Ligand Behavior in Metal Complex Formation

The benzimidazole core is an excellent ligand for a variety of metal ions. The two nitrogen atoms of the imidazole ring can act as donor sites, allowing the molecule to form stable complexes with transition metals. nih.gov The nitrogen atom at the 3-position, with its lone pair of electrons, is the primary site for coordination.

This compound can act as a monodentate or bidentate ligand. In its simplest form, it coordinates to a metal center through one of its nitrogen atoms. The presence of the bulky dodecyl and phenyl groups can influence the steric environment around the metal center, which in turn affects the geometry and stability of the resulting complex. Studies on similar benzimidazole derivatives have shown the formation of stable, well-defined complexes with metals like copper, zinc, nickel, and silver. The specific geometry, whether tetrahedral, square planar, or linear, depends on the metal ion and the stoichiometry of the reaction.

Heterogeneous and Homogeneous Catalysis

Metal complexes are at the heart of many catalytic processes. Benzimidazole-metal complexes, in particular, have been widely explored as catalysts in various organic reactions. nih.gov They are valued for their stability and the ease with which their steric and electronic properties can be tuned by changing the substituents on the benzimidazole ring.

Complexes of palladium with benzimidazole-derived ligands have been used as efficient catalysts for C-C coupling reactions, such as the Suzuki and Heck reactions. nih.gov Similarly, nickel-benzimidazole complexes have shown catalytic activity in Kumada coupling reactions. acs.org Copper-benzimidazole complexes have been investigated for their catalytic role in oxidation reactions. nih.gov

While specific catalytic studies focusing on complexes of this compound are not extensively documented, its demonstrated ability to act as a ligand suggests significant potential in this area. The long dodecyl chain could be exploited to enhance the solubility of the metal complex in non-polar organic solvents, making it a suitable candidate for homogeneous catalysis. Conversely, the ligand could be immobilized on a solid support for applications in heterogeneous catalysis, which offers advantages in terms of catalyst separation and recycling. The field of benzimidazole-based N-heterocyclic carbene (NHC) metal complexes, for example, is a burgeoning area where such ligands are pivotal in creating robust and active catalysts for a wide array of chemical transformations. researchgate.net

Organocatalysis Potential

The exploration of this compound as an organocatalyst remains a niche area of research, with limited specific data available in publicly accessible scientific literature and patent databases. While the broader class of benzimidazole derivatives has seen significant investigation for its catalytic properties in a variety of organic transformations, the specific influence of the N-dodecyl and 2-phenyl substituents on the catalytic activity of the benzimidazole core is not extensively documented.

The fundamental structure of this compound, featuring a benzimidazole nucleus, suggests potential for organocatalytic activity. The benzimidazole moiety itself possesses both a nucleophilic and a basic nitrogen atom, which are key features for many organocatalytic cycles. The introduction of a long dodecyl chain at the N-1 position and a phenyl group at the C-2 position can be expected to modulate the electronic and steric properties of the core, thereby influencing its catalytic behavior.

The long dodecyl chain, being a bulky and lipophilic group, could enhance the solubility of the molecule in nonpolar organic solvents, a desirable characteristic for many homogeneous catalytic reactions. Furthermore, this alkyl chain might play a role in creating a specific microenvironment around the catalytic center, potentially influencing the stereoselectivity of certain reactions. The phenyl group at the C-2 position, through its electronic effects, can also impact the basicity and nucleophilicity of the nitrogen atoms in the imidazole ring.

Research into related N-alkylated benzimidazole derivatives has shown their utility in various catalytic applications. For instance, chiral N-heterocyclic carbenes (NHCs) derived from benzimidazolium salts have been employed as ligands in asymmetric metal-catalyzed reactions. While this compound is not a pre-catalyst for an NHC in its neutral form, its potential to be converted into a benzimidazolium salt opens avenues for its use in NHC catalysis.

In the absence of direct experimental data on the organocatalytic applications of this compound, any discussion on its potential remains speculative and based on the known reactivity of the broader benzimidazole family. Detailed research findings, including specific reaction conditions, yields, and selectivities for reactions catalyzed by this particular compound, are not currently available in the reviewed literature.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-N-Dodecyl-2-phenylbenzimidazole

Academic research has firmly established this compound as a molecule of significant interest, primarily due to its amphiphilic nature, arising from the combination of a hydrophilic benzimidazole (B57391) head and a long hydrophobic dodecyl tail. The synthesis is typically achieved through the N-alkylation of 2-phenylbenzimidazole (B57529), a reliable and well-documented condensation reaction between o-phenylenediamine (B120857) and benzaldehyde (B42025). researchgate.netresearchgate.net

A substantial body of work has focused on its application as a corrosion inhibitor for metals, particularly mild steel in acidic environments. nih.govnih.gov The molecule functions by adsorbing onto the metal surface, forming a protective barrier that mitigates corrosive processes. researchgate.net This adsorption is facilitated by the heteroatoms in the benzimidazole ring and the planar phenyl group. The long dodecyl chain enhances this protective effect by creating a dense hydrophobic layer.

Table 1: Corrosion Inhibition Efficiency of Benzimidazole Derivatives
InhibitorConcentrationMediumInhibition Efficiency (%)Reference
Bis-benzimidazole Derivative0.01 M1 M HCl100% uitm.edu.my
Bis-benzimidazole Derivative0.01 M1 M H2SO492.51% uitm.edu.my
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT)500 ppm1.0 M HCl92.5% mdpi.com

Prospects for Further Structural Modifications and Derivatization

The chemical architecture of this compound offers numerous opportunities for structural modifications to fine-tune its physicochemical properties.

Alkyl Chain Modification : The length and branching of the N-alkyl chain can be varied to modulate the molecule's hydrophobicity and solubility. Shorter chains could enhance solubility in more polar media, while longer or fluorinated chains could bolster performance in highly non-polar environments or enhance thermal stability.

Aromatic Ring Substitution : Introducing electron-donating or electron-withdrawing groups onto the 2-phenyl ring or the fused benzene (B151609) ring of the benzimidazole core can significantly alter the electronic properties. researchgate.net Such modifications can influence the molecule's light-emitting characteristics, redox potential, and interaction with metal surfaces, thereby tuning its performance in electronic devices or as a corrosion inhibitor. nih.gov

Functionalization at Other Positions : The benzimidazole ring system allows for further functionalization, opening pathways to create more complex derivatives. nih.gov For instance, attaching coordinating ligands could produce novel metal complexes with catalytic or sensing capabilities.

These derivatization strategies pave the way for creating a library of compounds with tailored properties for specific and advanced applications.

Emerging Research Avenues in Advanced Materials Science and Chemical Sensing

The inherent properties of the benzimidazole moiety make its derivatives, including this compound, promising candidates for cutting-edge applications in materials science and chemical sensing.

Organic Electronics : Benzimidazole derivatives are known to possess n-type semiconducting properties. researchgate.net By modifying the molecular structure to optimize charge transport and energy levels, this compound derivatives could be explored as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The long alkyl chain could also facilitate self-assembly and ordering in thin films, which is crucial for device performance.

Chemical Sensors : The benzimidazole core's ability to coordinate with metal ions and its sensitivity to pH make it an excellent platform for developing chemical sensors. tandfonline.comresearchgate.net Derivatives of this compound could be designed as fluorescent or colorimetric sensors for detecting specific metal ions like Zn²⁺ or Cu²⁺. acs.orgrsc.org The dodecyl chain could be advantageous for immobilizing the sensor molecule on solid substrates or incorporating it into polymer membranes. researchgate.net

Interdisciplinary Research Opportunities in Chemical Physics and Engineering

The study of this compound and its derivatives provides a rich platform for interdisciplinary collaboration between chemistry, physics, and engineering.

Chemical Physics : Computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO levels), and reactivity. nih.govresearchgate.net These theoretical studies can predict the effects of structural modifications on the molecule's properties, guiding synthetic efforts. nih.govnih.gov Molecular dynamics simulations can be employed to understand the adsorption mechanism of these molecules on metal surfaces in corrosion studies or their self-assembly behavior in solution and on surfaces.

Chemical Engineering : For applications like corrosion inhibition, chemical engineers can focus on optimizing the formulation and large-scale synthesis of this compound. Research could involve developing cost-effective synthetic routes and studying the performance of these inhibitors in industrial settings under various flow and temperature conditions. Furthermore, engineers could work on incorporating these molecules into protective coatings, paints, and polymers to create advanced anti-corrosion materials.

Q & A

Q. What are the established synthetic methodologies for 1-N-Dodecyl-2-phenylbenzimidazole, and how do they compare in terms of yield and scalability?

The synthesis of 1,2-disubstituted benzimidazoles like this compound typically employs three primary routes:

  • Oxidative cyclocondensation : Combines o-phenylenediamines with aldehydes or ketones under oxidative conditions.
  • C-1/N-2 alkylation/arylation : Sequential functionalization of pre-formed benzimidazole cores.
  • Phillips reaction : Condensation of o-phenylenediamine with formic acid or derivatives under acidic conditions, yielding the benzimidazole scaffold . Scalability varies; oxidative methods often require stoichiometric oxidants, while Phillips reactions are simpler but may lack regioselectivity for bulky substituents like dodecyl groups .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of benzimidazole derivatives?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., N-H stretching in benzimidazole rings).
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons and alkyl chain integration).
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
  • Mass spectrometry : Determines molecular ion peaks and fragmentation patterns .

Q. What role does the 1,2-disubstituted benzimidazole moiety play in biological activity?

The 1,2-disubstitution pattern enhances interactions with biological targets, such as DNA minor grooves or enzyme active sites. The dodecyl chain may improve lipid membrane permeability, while the phenyl group contributes to π-π stacking in binding pockets. This scaffold is linked to anticancer, antimicrobial, and antiviral activities .

Advanced Research Questions

Q. How can solvent and catalyst selection influence regioselectivity in multi-component syntheses of N-alkylated benzimidazoles?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring N-alkylation over C-alkylation. Catalysts like Cu(I) or Pd(0) promote cross-coupling reactions for aryl substituents, while base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) affects deprotonation efficiency. For example, microwave-assisted conditions in ethanol with acetic acid catalysis improved yields in 1,2-disubstituted derivatives .

Q. What strategies address contradictions in reported bioactivity data for benzimidazole derivatives with similar substituents?

Discrepancies may arise from assay variations (e.g., cell lines, concentration ranges) or subtle structural differences (e.g., alkyl chain conformation). To resolve these:

  • Standardize bioassays (e.g., MIC values for antimicrobial studies).
  • Use computational docking to compare binding modes of analogs.
  • Perform SAR studies with systematic substituent modifications .

Q. What mechanistic insights explain the efficiency of transition-metal-free protocols in benzimidazole synthesis?

Metal-free methods often rely on Brønsted or Lewis acids (e.g., HCl, ZnCl2_2) to activate carbonyl groups during cyclocondensation. For example, formic acid in the Phillips reaction facilitates imidazole ring closure via dual acylation of o-phenylenediamine, avoiding costly metal catalysts .

Q. How do computational methods aid in predicting the pharmacological potential of novel benzimidazole derivatives?

  • Molecular docking : Predicts binding affinity to targets (e.g., EGFR kinase) by analyzing interactions like hydrogen bonds and hydrophobic contacts.
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • MD simulations : Assess stability of ligand-target complexes over time, as seen in studies of triazole-linked benzimidazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.